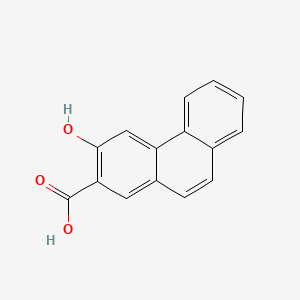
3-hydroxyphenanthrene-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxyphenanthrene-2-carboxylic acid is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It is a derivative of phenanthrene, characterized by the presence of a hydroxyl group at the third position and a carboxylic acid group at the second position of the phenanthrene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxyphenanthrene-2-carboxylic acid can be achieved through several methods:
Oxidation of Phenanthrene Derivatives: One common method involves the oxidation of phenanthrene derivatives using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Hydrolysis of Nitriles: Another approach involves the hydrolysis of nitriles.
Grignard Reagents: The reaction of Grignard reagents with carbon dioxide (CO₂) followed by acidification can also be used to prepare carboxylic acids.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
3-hydroxyphenanthrene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃)
Major Products Formed
Oxidation: Quinones, carboxylates
Reduction: Alcohols, aldehydes
Substitution: Halogenated, nitrated, and sulfonated derivatives
Applications De Recherche Scientifique
3-hydroxyphenanthrene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-hydroxyphenanthrene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play crucial roles in its reactivity and interactions with biological molecules. These functional groups can form hydrogen bonds and participate in redox reactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenanthrene-1-carboxylic acid
- 2-hydroxyphenanthrene-3-carboxylic acid
- 3,7-dihydroxynaphthalene-2-carboxylic acid
Uniqueness
3-hydroxyphenanthrene-2-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
117978-18-4 |
|---|---|
Formule moléculaire |
C15H10O3 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
3-hydroxyphenanthrene-2-carboxylic acid |
InChI |
InChI=1S/C15H10O3/c16-14-8-12-10(7-13(14)15(17)18)6-5-9-3-1-2-4-11(9)12/h1-8,16H,(H,17,18) |
Clé InChI |
BEGAMGBUHKZNOK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=CC(=C(C=C32)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



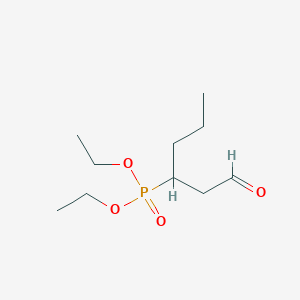
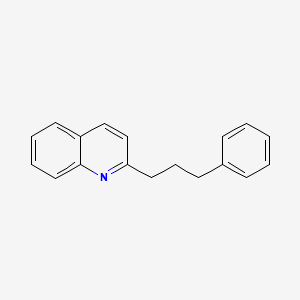
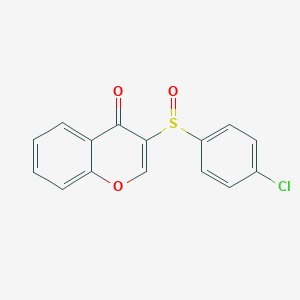
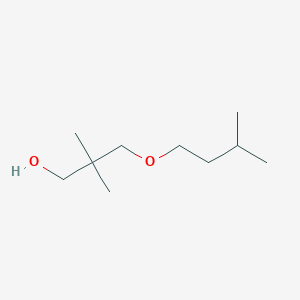
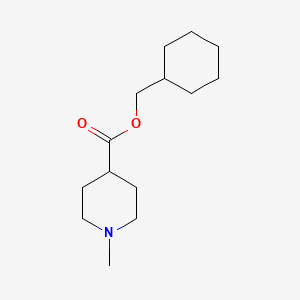
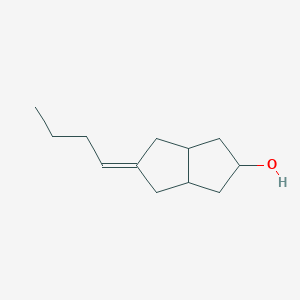
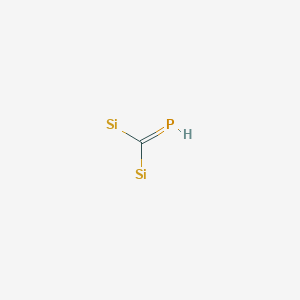
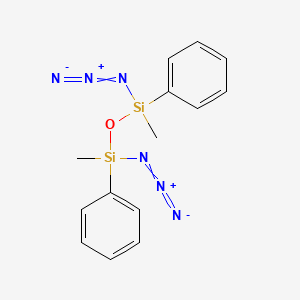
![2-[2,2-Di(benzenesulfonyl)ethyl]oxirane](/img/structure/B14297829.png)
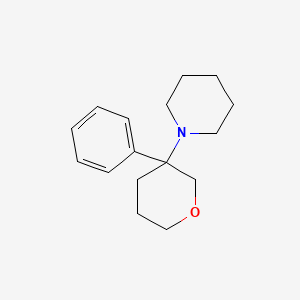
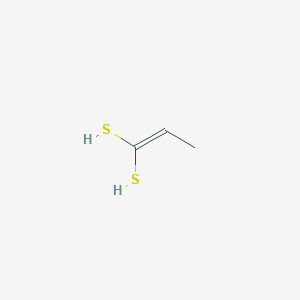
![7,8-Dimethyl-3,10-dinonylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14297834.png)

